N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide is a synthetic compound belonging to the class of thiazole derivatives. Thiazole derivatives are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry. This compound is characterized by its unique molecular structure, which combines a thiazole ring with a phenylbenzamide moiety, contributing to its potential therapeutic applications.
The compound can be synthesized through the reaction of 5-acetyl-4-methyl-1,3-thiazole-2-amine with phenyl isocyanate. The synthesis typically requires controlled conditions, often using solvents like dichloromethane or acetonitrile to facilitate the reaction.
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide is classified as an organic compound and more specifically as a thiazole derivative. It falls under the category of heterocyclic compounds due to the presence of the thiazole ring, which contains both sulfur and nitrogen atoms.
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide generally involves the following steps:
The reaction typically occurs in a solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. The use of high-purity reagents and optimized conditions enhances yield and purity. Purification techniques like recrystallization or chromatography are employed post-reaction to isolate the final product.
The molecular formula for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide is CHNOS. Its structure features a thiazole ring attached to a phenylbenzamide group, which contributes to its biological activity.
The compound has a molecular weight of approximately 270.35 g/mol. The structural characteristics include:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and tin(II) chloride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
The mechanism of action for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide involves its interaction with specific biological targets. The compound can inhibit enzymes or receptors by binding to their active sites, which may lead to:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide is typically a solid at room temperature, characterized by its crystalline structure when purified.
Key chemical properties include:
Relevant data on melting point and boiling point may vary based on purity and specific synthesis methods but should be determined experimentally for precise applications.
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide has significant scientific applications:
Multi-drug resistance represents a critical failure point in antimicrobial and anticancer therapies. Thiazole derivatives counter MDR through three primary mechanistic strategies:
Efflux Pump Inhibition: Clinical isolates of Candida albicans exhibit azole resistance primarily through overexpression of ATP-binding cassette (ABC) transporters (e.g., CDR1 and BENr). Thiazole-containing small molecules disrupt the energy-dependent efflux of drugs like fluconazole, restoring intracellular accumulation. Benzodiazepine-thiazole hybrids demonstrated 100–1,000-fold potentiation of fluconazole against resistant Candida by blocking these transporters [5] [8].
Targeted Protein Interactions: Thiazole-protein binding leverages hydrogen bonding via ring nitrogen/sulfur atoms with serine, tyrosine, and glutamine residues. Concurrently, π-π stacking with aromatic amino acids (tryptophan, phenylalanine) enhances affinity for kinases and growth-regulating proteins. These interactions inhibit oncogenic pathways (Akt, PI3K) and disrupt mitochondrial membrane integrity in cancer cells [1] [3].
Biofilm Penetration: Electron-deficient thiazoles (e.g., acetyl-substituted analogs) enhance penetration through hydrophobic biofilm matrices in Gram-positive bacteria, overcoming physical diffusion barriers [9].
Table 1: Thiazole-Based Agents Countering Clinically Relevant Resistance Mechanisms
Mechanism | Thiazole Pharmacophore | Target Pathogen/Cell Type | Potentiation Effect |
---|---|---|---|
ABC Transporter Block | Benzodiazepine-thiazole hybrid | C. albicans (azole-resistant) | 100–1,000× fluconazole recovery |
Kinase Inhibition | 2,4-Disubstituted thiazole-amide | Breast cancer cells | IC50 3.2 μM (PI3Kα) |
DNA Gyrase Binding | Pyrazolo-thiazole hybrid | S. aureus | MIC 3.125 μg/mL |
The structural fusion of N-arylbenzamides with thiazole nuclei represents a deliberate strategy to synergize target affinity with metabolic stability. Key developmental milestones include:
Early Antimicrobial Scaffolds (Pre-2000): The clinical deployment of monocyclic thiazoles (e.g., sulfathiazole) established foundational SAR. However, limited bioavailability and resistance emergence prompted hybridization with benzamide’s amide bond flexibility. This yielded molecules like N-(4-methylthiazol-2-yl)benzamides, showing enhanced Gram-negative coverage via improved penetration [3].
Antiretroviral and Antifungal Breakthroughs (2000–2020): Ritonavir’s thiazole core demonstrated the scaffold’s utility in protease inhibition. Concurrently, simeprevir incorporated a thiazole-benzamide moiety to allosterically inhibit HCV NS3/4A protease. The critical insight was that N-phenyl substitution on the thiazole’s C2 position enabled optimal orientation within hydrophobic enzyme pockets [3].
Modern Hybrids (2020–Present): Rational design prioritized bis-thiazoles and acetyl/methyl-functionalized analogs. The target compound—N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide—exemplifies this evolution. Its 4-methyl group provides steric hindrance against hydrolytic enzymes, while the 5-acetyl moiety enables Schiff base formation with pathogen targets, enhancing irreversible binding [3] [6] [10].
Table 2: Key Milestones in Thiazole-Arylbenzamide Drug Development
Era | Representative Agent | Therapeutic Application | Structural Innovation |
---|---|---|---|
1940s | Sulfathiazole | Antibacterial | Monocyclic thiazole-sulfonamide |
1990s | Ritonavir | HIV protease inhibitor | Thiazole-aryl backbone |
2013 | Simeprevir | HCV NS3/4A inhibition | Thiazole-benzamide hybrid |
2023 (Preclin) | N-(5-acetyl-4-methylthiazol-2-yl)-N-phenylbenzamide | Anticandidal/anticancer lead | Acetyl bioisostere; N,N-diaryl linkage |
Strategic substitution at the thiazole’s C4 and C5 positions directly dictates bioactivity through steric, electronic, and conformational modulation:
Electron-Withdrawing Acetyl Group (C5): The ketone functionality (–COCH3) at C5 enhances electrophilicity, facilitating nucleophilic attack by cysteine residues in target proteins (e.g., kinase ATP pockets). This group also participates in hydrogen bonding as an acceptor, increasing binding affinity (ΔG = −9.2 kcal/mol in DNA gyrase complexes). SAR studies confirm that replacing acetyl with ester or carboxamide reduces potency by >80%, underscoring its unique role [9] [1].
Methyl Group at C4: The 4-methyl group provides optimal steric bulk without impeding ring planarity. It shields the thiazole’s C5 position from metabolic oxidation while promoting hydrophobic contact with residues in resistance-associated transporters like CDR1. Crucially, methylation increases log P by ~0.8 units, enhancing membrane permeability [1] [6].
Synergistic Effects: Computational models show that 4-methyl/5-acetyl substitution collectively reorients the N-phenylbenzamide moiety into a bioactive conformation. This arrangement maximizes π-stacking with tyrosine/phenylalanine clusters in fungal efflux pumps and oncogenic kinases. In MIC assays, analogs lacking either group exhibit >8-fold reduced activity against resistant Candida isolates [6] [9].
Fig. 1: Molecular Interactions of Acetyl-Methyl Thiazole Derivatives
1. Hydrogen Bonding: - Thiazole S atom → Ser-OH (ΔG = −2.3 kcal/mol) - Acetyl C=O → Asn-H (ΔG = −3.1 kcal/mol) 2. Hydrophobic Contacts: - 4-Methyl group → Val/Phe side chains 3. π-π Stacking: - Benzamide phenyl → Tyr<sup>210</sup> (DNA gyrase)
Concluding PerspectivesThe targeted integration of acetyl and methyl groups onto the thiazole scaffold—exemplified by N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide—represents a sophisticated approach to overcoming pharmacological challenges. This architecture balances target engagement (via ketone H-bonding), metabolic stability (via methyl shielding), and conformational rigidity, positioning it as a versatile lead for antimicrobial and anticancer applications. Future efforts should prioritize in vivo validation of resistance reversal potency and expansion to neglected fungal pathogens.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: